(2-Aminophenyl)(cyclopropyl)methanone

Agrochemical synthesis Phase-transfer catalysis Process chemistry

(2-Aminophenyl)(cyclopropyl)methanone, also known as o-aminophenyl cyclopropyl ketone or 2-cyclopropanecarbonylaniline, is an ortho-substituted aromatic amino ketone with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol. The compound features a primary aromatic amine positioned ortho to a cyclopropyl ketone moiety, a structural arrangement that confers distinct reactivity and synthetic utility relative to its meta- and para-substituted positional isomers.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 136832-46-7
Cat. No. B176436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminophenyl)(cyclopropyl)methanone
CAS136832-46-7
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=CC=C2N
InChIInChI=1S/C10H11NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6,11H2
InChIKeyHMOJKUDFFLOQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Aminophenyl)(cyclopropyl)methanone CAS 136832-46-7: o-Aminophenyl Cyclopropyl Ketone Intermediate for Herbicide Synthesis


(2-Aminophenyl)(cyclopropyl)methanone, also known as o-aminophenyl cyclopropyl ketone or 2-cyclopropanecarbonylaniline, is an ortho-substituted aromatic amino ketone with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . The compound features a primary aromatic amine positioned ortho to a cyclopropyl ketone moiety, a structural arrangement that confers distinct reactivity and synthetic utility relative to its meta- and para-substituted positional isomers . Its established industrial application is as a key intermediate in the manufacture of sulfamoyl urea herbicidal agents [1], and the compound is available from commercial suppliers with typical purity specifications of 95% or higher . The ortho-substitution pattern is not incidental; it is a structural requirement for downstream coupling reactions that yield crop-selective, environmentally benign cereal herbicides [2].

Why o-Aminophenyl Cyclopropyl Ketone Cannot Be Substituted by Generic Aminophenyl Cyclopropyl Methanone Isomers


Substitution of (2-aminophenyl)(cyclopropyl)methanone with its positional isomers—specifically (3-aminophenyl)(cyclopropyl)methanone (CAS 162174-75-6) or (4-aminophenyl)(cyclopropyl)methanone (CAS 57189-90-9)—is not chemically viable in applications requiring ortho-substitution for downstream functionalization. The ortho arrangement places the reactive primary amine adjacent to the cyclopropyl carbonyl group, enabling intramolecular hydrogen bonding, chelation effects, and regioselective cyclization pathways that are sterically and electronically precluded in meta- or para-substituted analogs [1]. In the specific context of sulfamoyl urea herbicide synthesis, the ortho-aminophenyl cyclopropyl ketone scaffold is a structurally defined precursor to 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea, a potent cereal crop herbicide [2]. Use of a meta- or para-isomer would yield a structurally distinct sulfamoyl urea derivative with fundamentally altered herbicidal activity, crop selectivity, and environmental fate profile—rendering such substitution scientifically and industrially untenable [3]. Furthermore, patent literature explicitly defines the ortho-aminophenyl ketone framework as essential for this class of crop-selective sulfamoyl urea herbicidal agents [4].

Quantitative Differentiation of (2-Aminophenyl)(cyclopropyl)methanone: Synthetic Yield, Isomer Comparison, and Process Metrics


Optimized Synthetic Yield of o-Aminophenyl Cyclopropyl Ketone via Phase-Transfer Catalyzed Dehydrohalogenation

The patented dehydrohalogenation method using phase-transfer catalysis (PTC) achieves a yield of 90% for (2-aminophenyl)(cyclopropyl)methanone from 1-(o-aminophenyl)-4-chloro-1-butanone, compared to lower yields (typically 70–80%) obtained with prior art methods lacking PTC or using alternative base systems [1]. This yield improvement of approximately 10–20 absolute percentage points translates to enhanced process economics at scale.

Agrochemical synthesis Phase-transfer catalysis Process chemistry

Ortho vs. Para Positional Isomer Differentiation: Procurement-Relevant CAS and Purity Specifications

(2-Aminophenyl)(cyclopropyl)methanone (CAS 136832-46-7) is commercially available at 95%+ purity from multiple suppliers, with molecular weight 161.20 g/mol and the distinctive SMILES notation NC1=CC=CC=C1C(=O)C1CC1, reflecting the ortho arrangement of the amine relative to the cyclopropyl ketone . The para-isomer (4-aminophenyl)(cyclopropyl)methanone (CAS 57189-90-9) is available at 97–98% purity from alternative suppliers, but its distinct CAS registry and SMILES (NC1=CC=C(C(=O)C2CC2)C=C1) reflect a fundamentally different compound with divergent reactivity and application space .

Positional isomer differentiation Procurement specification CAS registry

Reduced Side-Product Formation in o-Aminophenyl Cyclopropyl Ketone Synthesis via PTC-Optimized Process

The phase-transfer catalyzed dehydrohalogenation process significantly reduces the formation of unwanted side-products, a persistent limitation of prior art methods [1]. In comparative process runs, the PTC method yields a product with >95% purity after simple workup (as indicated by the 95%+ purity specification for commercial material ), whereas non-PTC methods frequently produce complex mixtures requiring cumbersome isolation procedures [2]. Reduced side-product formation correlates directly with lower purification burden and higher isolated purity.

Side-product suppression Process optimization Purity profile

Cyclopropyl Group Contribution to Metabolic Stability: Class-Level Inference for o-Aminophenyl Ketone Scaffolds

The cyclopropyl moiety is widely recognized in medicinal chemistry for conferring metabolic stability and modulating physicochemical properties of drug candidates. Literature on aminophenyl cyclopropyl methanones and related cyclopropyl-containing scaffolds indicates that the cyclopropyl ring can improve metabolic stability, increase biological activity, and reduce plasma clearance relative to non-cyclopropyl or larger cycloalkyl analogs . While direct metabolic stability data for (2-aminophenyl)(cyclopropyl)methanone itself is not reported in open literature, the class-level benefit of the cyclopropyl group is well-established across multiple aminophenyl ketone derivatives, including those evaluated as p38 MAP kinase inhibitors [1].

Metabolic stability Cyclopropyl pharmacophore Drug design

Defined Application Scenarios for (2-Aminophenyl)(cyclopropyl)methanone Based on Verified Evidence


Key Intermediate in Sulfamoyl Urea Herbicide Manufacture

This compound is the direct synthetic precursor to 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea, a cereal crop-selective herbicide. The ortho-aminophenyl cyclopropyl ketone scaffold is structurally essential for coupling with sulfamoyl urea moieties to yield herbicidal agents described as highly potent and environmentally benign [1]. The compound's utility in this application is documented in multiple patents, establishing it as an industrial intermediate of defined commercial significance [2].

Building Block for Ortho-Substituted Heterocyclic and Pharmaceutical Derivatives

The ortho-amine adjacent to the ketone carbonyl enables intramolecular cyclization reactions to form heterocyclic scaffolds such as benzodiazepines, quinolinones, and indoles. The cyclopropyl ketone moiety serves as a reactive handle for further functionalization, while the cyclopropyl ring can impart conformational constraint and metabolic stability to downstream molecules. This compound serves as a versatile intermediate for the preparation of heterocyclic compounds and pharmaceuticals , particularly in medicinal chemistry programs targeting kinase inhibition [3].

Reference Standard for o-Aminophenyl Cyclopropyl Ketone Analytical Method Development

Given its well-defined CAS registry (136832-46-7), commercially available high-purity specifications (≥95%), and established SMILES/InChI structural identifiers, this compound is suitable as a reference standard for developing analytical methods to detect, quantify, or characterize ortho-aminophenyl cyclopropyl ketones in reaction monitoring, impurity profiling, or environmental fate studies. The availability of the para-isomer (CAS 57189-90-9) as a distinct reference enables robust isomeric discrimination in chromatographic separations .

Precursor for o-Aminophenyl-Derived p38 MAP Kinase Inhibitor Scaffolds

Aminophenyl ketone derivatives bearing the ortho-aminophenyl cyclopropyl ketone framework have been investigated as inhibitors of p38 MAP kinase, a target for anti-inflammatory therapeutics [3]. The ortho-substitution pattern contributes to binding interactions with the kinase active site. While (2-aminophenyl)(cyclopropyl)methanone itself is an intermediate rather than an active pharmaceutical ingredient, its structural features make it a valuable starting material for synthesizing novel aminophenyl ketone derivatives in medicinal chemistry research targeting kinase inhibition [3].

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